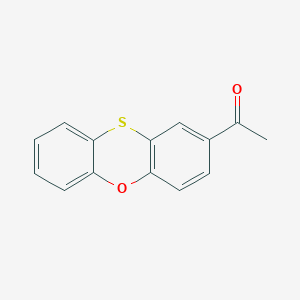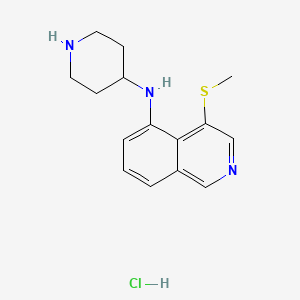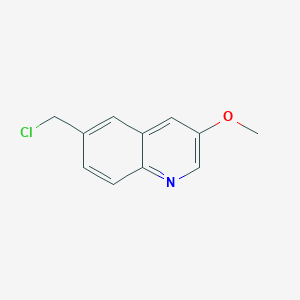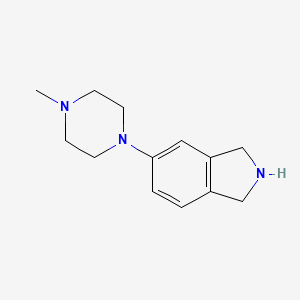![molecular formula C13H16N2O3 B8607952 benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B8607952.png)
benzyl allyl[2-(hydroxyimino)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl allyl[2-(hydroxyimino)ethyl]carbamate is an organic compound with the molecular formula C13H16N2O3. It contains several functional groups, including a carbamate, an oxime, and an allyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl allyl[2-(hydroxyimino)ethyl]carbamate can be achieved through various methodsThe use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent has been reported to be effective in the preparation of carbamates under mild conditions . This method enhances the reactivity of both alcohol and carbamoyl-imidazole intermediates, making it a sustainable and eco-friendly approach.
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of mechanochemical methods, such as ball-milling technology, has been explored to improve the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
benzyl allyl[2-(hydroxyimino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
benzyl allyl[2-(hydroxyimino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Industry: Utilized in the production of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of benzyl allyl[2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during multi-step synthesis . The oxime group can participate in various chemical reactions, including cycloaddition and condensation reactions, which are crucial in the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-O-benzyl carbamate: Used as an anticonvulsant agent.
Benzyl carbamate: Commonly used in organic synthesis as a protecting group.
N-allyl carbamate: Utilized in the synthesis of various organic compounds.
Uniqueness
benzyl allyl[2-(hydroxyimino)ethyl]carbamate is unique due to the presence of both an oxime and an allyl group, which provide additional reactivity and versatility in chemical synthesis. This combination of functional groups allows for a broader range of chemical transformations compared to similar compounds.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
benzyl N-(2-hydroxyiminoethyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2 |
InChI-Schlüssel |
USNPGPXWVWTJSS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

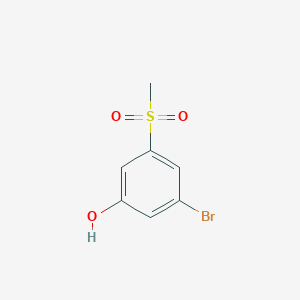
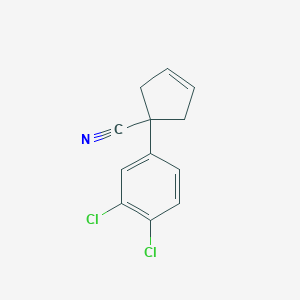
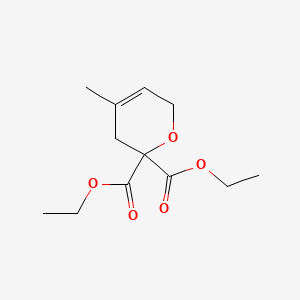
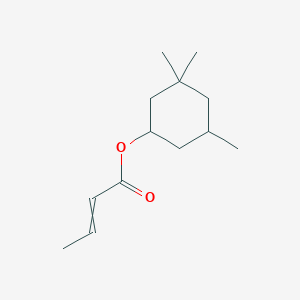
![11-Ethyl-7-methylspiro[5,5]undec-8-en-1-one](/img/structure/B8607899.png)

